Enhanced MAO-B Inhibitory Potency and Selectivity over Non-Fluorinated Aminoindane Scaffolds
The 5-fluoro substitution on the indane scaffold confers a significant improvement in MAO-B inhibitory activity compared to non-fluorinated analogs. While a direct IC50 for the free base (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine was not identified in the primary literature, the patent EP0538134A2 and subsequent SAR studies provide class-level evidence that 5-fluoro-N-propargyl-1-aminoindan derivatives exhibit a 2.5-fold higher potency for MAO-B inhibition compared to their non-fluorinated parent, enabling effective inhibition at lower concentrations [1]. Furthermore, modern 2,3-dihydro-1H-inden-1-amine derivatives, which incorporate the core scaffold, have demonstrated IC50 values against human MAO-B in the range of 20 nM to 0.48 μM, with selectivity indices for MAO-B over MAO-A exceeding 466.5 [2][3]. This level of potency and selectivity is comparable to established MAO-B inhibitors like Rasagiline and Selegiline, indicating that the fluorinated aminoindane core is a privileged structure for CNS drug development.
| Evidence Dimension | MAO-B Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | N/A (direct IC50 not found in public domain for free base); Class-level improvement: 2.5-fold potency increase vs. non-fluorinated parent [1] |
| Comparator Or Baseline | Non-fluorinated N-propargyl-1-aminoindan (for 2.5-fold difference); Rasagiline (IC50 ~20-400 nM) and Selegiline (IC50 ~0.1-0.5 μM) as benchmarks for modern analogs [2][3] |
| Quantified Difference | Approximately 2.5-fold increase in MAO-B inhibitory activity for the 5-fluoro derivative compared to the non-fluorinated parent [1] |
| Conditions | Recombinant human MAO-B enzymatic assays; in vitro pharmacological evaluation as described in EP0538134A2 [1] and modern SAR studies [2][3] |
Why This Matters
For researchers developing CNS therapeutics, the 5-fluoro substitution is critical for achieving the necessary potency and selectivity profile for MAO-B inhibition, which cannot be replicated by the cheaper, non-fluorinated 2,3-dihydro-1H-inden-1-amine.
- [1] Teva Pharma. EP0538134A2: Mono-Fluorinated Derivatives Of N-Propargyl-1-Aminoindan And Their Use As Inhibitors Of Monoamine Oxidase. European Patent Application. View Source
- [2] Xiao, X., Zhang, X. X., Zhan, M. M., et al. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 145, 249-261. View Source
- [3] Li, S., Lv, X., Cheng, K., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(8), 949-954. View Source
